1-Cyano-3-phenylurea
Overview
Description
1-Cyano-3-phenylurea is an organic compound that belongs to the class of urea derivatives. It is characterized by the presence of a cyano group (-CN) and a phenyl group (-C6H5) attached to the urea moiety. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyano-3-phenylurea can be synthesized through the reaction of chlorocyanuric acid with aniline. The process involves gradually adding chlorocyanuric acid to a mixture of aniline in an appropriate solvent, followed by heating and stirring. After the reaction is complete, the product is obtained through cooling, filtration, and crystallization .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent recovery, purification, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-Cyano-3-phenylurea undergoes various chemical reactions, including:
Nucleophilic Addition: The cyano group can participate in nucleophilic addition reactions with amines to form substituted ureas.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amides and acids.
Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Nucleophilic Addition: Potassium isocyanate in water without organic co-solvent.
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Electrophilic reagents such as halogens or nitro groups.
Major Products:
Nucleophilic Addition: Substituted ureas.
Hydrolysis: Amides and acids.
Substitution: Substituted phenylurea derivatives.
Scientific Research Applications
1-Cyano-3-phenylurea has been extensively studied for its applications in various scientific fields:
Mechanism of Action
The mechanism of action of 1-Cyano-3-phenylurea involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Cyano-3-phenylurea can be compared with other similar compounds, such as:
Isoproturon: A phenylurea herbicide used for weed control.
Linuron: Another phenylurea herbicide with similar applications.
Uniqueness: this compound is unique due to its specific combination of a cyano group and a phenyl group attached to the urea moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-cyano-3-phenylurea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-6-10-8(12)11-7-4-2-1-3-5-7/h1-5H,(H2,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPYMLIAAZXJGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40546619 | |
Record name | N-Cyano-N'-phenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40546619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41834-91-7 | |
Record name | N-Cyano-N′-phenylurea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41834-91-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Cyano-3-phenylurea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041834917 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Cyano-N'-phenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40546619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-CYANO-3-PHENYLUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6WW86Y0KO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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